molecular formula C13H11N3O B009152 Imidazo(1,2-a)pyrazin-3(7H)-one, 2-methyl-7-phenyl- CAS No. 102146-00-9

Imidazo(1,2-a)pyrazin-3(7H)-one, 2-methyl-7-phenyl-

Cat. No.: B009152
CAS No.: 102146-00-9
M. Wt: 225.25 g/mol
InChI Key: JYQHFNUMLIRXCQ-UHFFFAOYSA-N
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Description

Imidazo(1,2-a)pyrazin-3(7H)-one, 2-methyl-7-phenyl- is a heterocyclic compound that belongs to the class of imidazopyrazines. These compounds are characterized by a pyrazine ring fused to an imidazole ring. The presence of both nitrogen atoms in the rings makes these compounds interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidazo(1,2-a)pyrazin-3(7H)-one, 2-methyl-7-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrazine with an appropriate aldehyde or ketone in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.

Industrial Production Methods

In industrial settings, the production of Imidazo(1,2-a)pyrazin-3(7H)-one, 2-methyl-7-phenyl- may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound, which is more efficient and cost-effective compared to batch synthesis.

Chemical Reactions Analysis

Types of Reactions

Imidazo(1,2-a)pyrazin-3(7H)-one, 2-methyl-7-phenyl- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.

    Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo(1,2-a)pyrazin-3(7H)-one derivatives with additional oxygen-containing functional groups, while reduction may produce hydrogenated imidazopyrazines.

Scientific Research Applications

Imidazo(1,2-a)pyrazin-3(7H)-one, 2-methyl-7-phenyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which Imidazo(1,2-a)pyrazin-3(7H)-one, 2-methyl-7-phenyl- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Imidazo(1,2-a)pyrazin-3(7H)-one, 2-methyl-: This compound lacks the phenyl group present in Imidazo(1,2-a)pyrazin-3(7H)-one, 2-methyl-7-phenyl-.

    Imidazo(1,2-a)pyrazin-3(7H)-one, 7-phenyl-: This compound lacks the methyl group present in Imidazo(1,2-a)pyrazin-3(7H)-one, 2-methyl-7-phenyl-.

Uniqueness

The presence of both the methyl and phenyl groups in Imidazo(1,2-a)pyrazin-3(7H)-one, 2-methyl-7-phenyl- makes it unique compared to its similar compounds. These groups can influence the compound’s chemical reactivity, biological activity, and overall properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-methyl-7-phenylimidazo[1,2-a]pyrazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-10-13(17)16-8-7-15(9-12(16)14-10)11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZMTZXTIFIVPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CN(C=CN2C1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90907170
Record name 2-Methyl-7-phenylimidazo[1,2-a]pyrazin-3(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90907170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102146-00-9
Record name 2-Methyl-6-phenyl-3,7-dihydroimidazo(1,2-a)pyrazin-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102146009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-7-phenylimidazo[1,2-a]pyrazin-3(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90907170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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